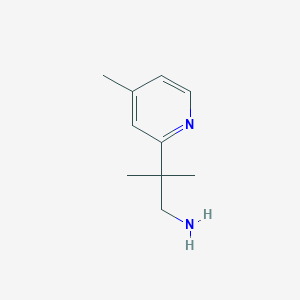

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Overview

Description

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine is a chemical compound with the IUPAC name 2-methyl-2-(4-methyl-2-pyridinyl)-1-propanamine . It has a molecular weight of 164.25 g/mol . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 164.25 g/mol . The compound is typically stored at 4°C .Scientific Research Applications

Catalytic Applications

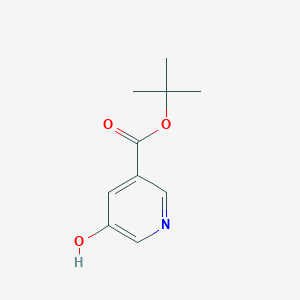

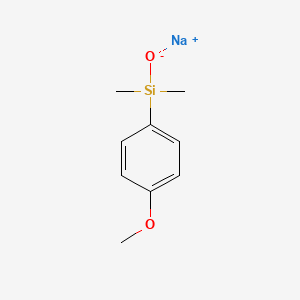

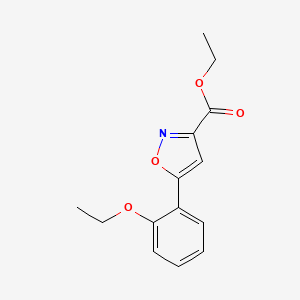

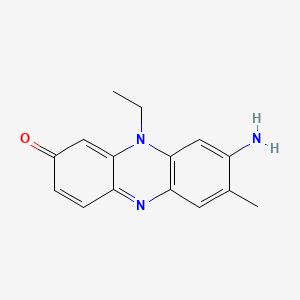

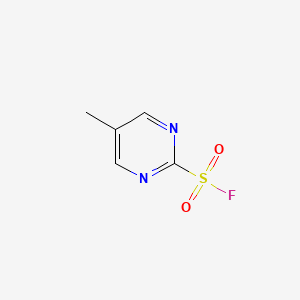

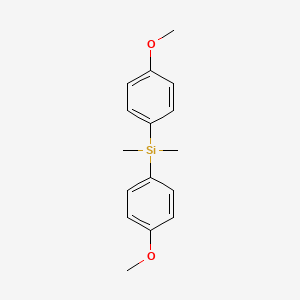

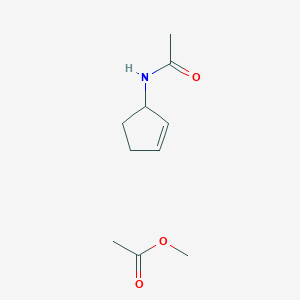

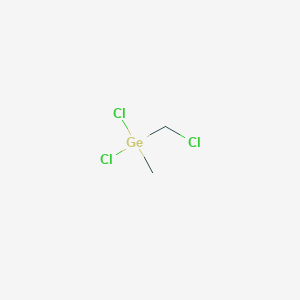

Catalysis by Group 10 Metal Aminopyridinato Complexes : The synthesis and structural analysis of group 10 metal aminopyridinato complexes have shown potential in catalytic applications. These complexes, derived from (4-Methyl-pyridin-2-yl)(trimethylsilanyl)amine and tert-butyl(4-methyl-pyridin-2-yl)amine, demonstrated efficiency in aryl-Cl activation and hydrosilane polymerization, suggesting their utility in organic synthesis and polymer science S. Deeken, S. Proch, Eugenio Casini, H. Braun, Christian Mechtler, C. Marschner, G. Motz, R. Kempe, 2006.

Material Science and Intercalation

Intercalation into α-Titanium Hydrogen Phosphate : A study on the intercalation of aromatic amines, including 2-, 3-, 4-aminopyridine, into α-titanium hydrogen phosphate revealed significant modifications in interlamellar distances, demonstrating the capability of these compounds to form inorganic-organic hybrid materials. This research provides insights into the development of new materials with potential applications in catalysis, sensing, and electronic devices L. M. Nunes, C. Airoldi, 1999.

Nonlinear Optical Properties

Effect on Linear and Nonlinear Optical Properties : The study of push–pull aminopyridine derivatives intercalated into inorganic layered materials highlighted the impact of intercalation and chromophore arrangement on optical properties. This research is crucial for the development of advanced optical materials and devices, demonstrating the potential of aminopyridine derivatives in enhancing the efficiency of nonlinear optical (NLO) materials F. Bureš, D. Cvejn, K. Melánová, L. Beneš, J. Svoboda, V. Zima, O. Pytela, T. Mikysek, Z. Růžičková, I. Kityk, A. Wojciechowski, N. Alzayed, 2016.

Chemical Synthesis

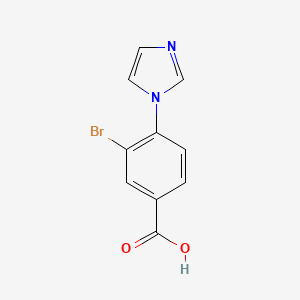

Tosylated 4-Aminopyridine Complexation : The synthesis of tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions represent a significant stride in the field of coordination chemistry. These complexes could offer new pathways in the synthesis of pharmaceuticals and materials with improved biological and catalytic properties kingsley John Orie, R. Duru, R. Ngochindo, 2021.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-methyl-2-(4-methylpyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILOPDWWESDMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704614 | |

| Record name | 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine | |

CAS RN |

1232432-61-9 | |

| Record name | 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [methyl(diphenyl)silyl]acetate](/img/structure/B1505110.png)